molecular formula C18H19N3O3S2 B2404984 N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 922920-57-8

N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2404984
CAS No.: 922920-57-8
M. Wt: 389.49
InChI Key: HLNYMTFHOKWHBH-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the benzo[d]thiazol-5-yl and N,N-diethylsulfamoyl groups suggest that this compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazol-5-yl group would contribute a heterocyclic component, while the N,N-diethylsulfamoyl group would add further complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, compounds with similar structures have been shown to undergo reactions such as excited state intramolecular proton transfer .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement and interactions of its functional groups. For instance, the presence of the N,N-diethylsulfamoyl group could influence properties such as solubility and reactivity .

Scientific Research Applications

DNA Binding and Fluorescence

N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide belongs to a family of compounds known for their ability to bind to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property is exemplified by Hoechst 33258, a well-known compound within this family. These compounds are primarily used as fluorescent DNA stains due to their ability to penetrate cells, making them valuable in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Moreover, their potential extends to radioprotection and topoisomerase inhibition, highlighting their importance in rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Activities

Benzothiazole derivatives, like this compound, exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. This versatility is due to the benzothiazole nucleus, which is a principle moiety in numerous bioactive compounds and drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole. The diverse pharmacological activities of benzothiazole-containing compounds, combined with their structural features, make them significant for future research and therapeutic applications (Sumit, Kumar, & Mishra, 2020).

Antioxidant and Anti-inflammatory Agents

The synthesis of benzofused thiazole derivatives, including this compound, is of interest due to their potent antioxidant and anti-inflammatory activities. These compounds are synthesized through cyclocondensation reactions and are evaluated for their in vitro antioxidant and anti-inflammatory activities. The benzofused thiazole derivatives provide a valuable template for evaluating new anti-inflammatory agents and antioxidants, contributing to the development of alternative therapeutic agents (Raut et al., 2020).

Medicinal Chemistry Importance

Benzothiazole derivatives, including this compound, play a crucial role in medicinal chemistry due to their broad pharmacological activities. They are known to possess anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The benzothiazole scaffold's low toxicity and enhanced activities make it an integral structure in natural and synthetic bioactive molecules, signifying its rapid development in medicinal chemistry (Bhat & Belagali, 2020).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds, such as 5-Aminobenzothiazole, are known to be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The study and application of such compounds are an active area of research. They could potentially be used in the development of new materials, pharmaceuticals, or chemical processes .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-3-21(4-2)26(23,24)15-8-5-13(6-9-15)18(22)20-14-7-10-17-16(11-14)19-12-25-17/h5-12H,3-4H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNYMTFHOKWHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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